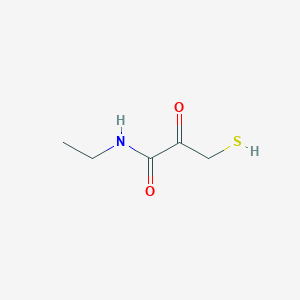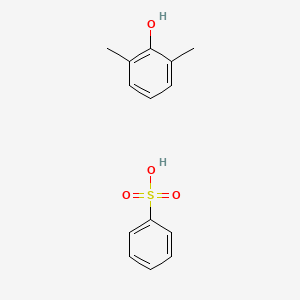
Benzenesulfonic acid;2,6-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid;2,6-dimethylphenol is a compound that combines the properties of benzenesulfonic acid and 2,6-dimethylphenol. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and solubility in water and ethanol .
準備方法
Synthetic Routes and Reaction Conditions: Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid . This process involves the addition of a sulfonic acid group (-SO3H) to the benzene ring, resulting in the formation of benzenesulfonic acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure the desired product is obtained.
2,6-dimethylphenol can be synthesized through several methods. One common method involves the reaction of 4-tert-butyl-2,6-dimethylphenol with phenol in the presence of sulfuric acid and toluene sulfonic acid at temperatures ranging from 120 to 180°C . This reaction leads to the rearrangement of the tertiary butyl group, resulting in the formation of 2,6-dimethylphenol.
Industrial Production Methods: Industrial production of benzenesulfonic acid often involves continuous sulfonation processes using oleum or sulfur trioxide . These methods allow for large-scale production with high efficiency and yield. For 2,6-dimethylphenol, industrial production typically involves the use of fluidized bed reactors, which provide efficient mixing and heat transfer, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions: Benzenesulfonic acid undergoes various chemical reactions typical of aromatic sulfonic acids, including sulfonation, desulfonation, and the formation of sulfonamides, sulfonyl chlorides, and esters . It can also participate in Friedel-Crafts-type reactions with benzene to form diphenyl sulfone .
2,6-dimethylphenol, on the other hand, can undergo oxidation, reduction, and substitution reactions. It is commonly used as a starting material for the synthesis of polyphenylene oxide, a high-performance polymer .
Common Reagents and Conditions: Common reagents used in the reactions of benzenesulfonic acid include sulfuric acid, phosphorus pentachloride, and phosphorus pentoxide . For 2,6-dimethylphenol, reagents such as sulfuric acid, toluene sulfonic acid, and various oxidizing agents are frequently used .
Major Products Formed: The major products formed from the reactions of benzenesulfonic acid include sulfonamides, sulfonyl chlorides, and esters . For 2,6-dimethylphenol, the primary products include polyphenylene oxide and other polymeric materials .
科学的研究の応用
Benzenesulfonic acid and its derivatives have numerous applications in scientific research. They are used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals . Additionally, benzenesulfonic acid derivatives have been evaluated as inhibitors of human neutrophil elastase, showing potential for the treatment of acute respiratory distress syndrome .
2,6-dimethylphenol is widely used in the production of polyphenylene oxide, a polymer with excellent thermal and chemical resistance . This polymer is used in various industries, including automotive, electronics, and medical devices.
作用機序
The mechanism of action of benzenesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions . It can protonate substrates, facilitating electrophilic aromatic substitution reactions. The sulfonic acid group can also participate in hydrogen bonding and other interactions, influencing the reactivity of the compound.
For 2,6-dimethylphenol, its mechanism of action is primarily related to its phenolic hydroxyl group, which can undergo oxidation and reduction reactions . The presence of methyl groups on the benzene ring also affects its reactivity, making it a valuable intermediate in polymer synthesis.
類似化合物との比較
Benzenesulfonic acid can be compared with other aromatic sulfonic acids, such as p-toluenesulfonic acid and sulfanilic acid . These compounds share similar acidic properties and reactivity but differ in their substituents and specific applications. For example, p-toluenesulfonic acid is commonly used as a catalyst in organic synthesis, while sulfanilic acid is used in the production of dyes.
2,6-dimethylphenol can be compared with other phenolic compounds, such as phenol and cresols . While phenol is a simple aromatic alcohol, cresols have additional methyl groups, affecting their reactivity and applications. 2,6-dimethylphenol is unique due to its specific substitution pattern, making it particularly useful in polymer synthesis.
特性
CAS番号 |
142841-89-2 |
|---|---|
分子式 |
C14H16O4S |
分子量 |
280.34 g/mol |
IUPAC名 |
benzenesulfonic acid;2,6-dimethylphenol |
InChI |
InChI=1S/C8H10O.C6H6O3S/c1-6-4-3-5-7(2)8(6)9;7-10(8,9)6-4-2-1-3-5-6/h3-5,9H,1-2H3;1-5H,(H,7,8,9) |
InChIキー |
TWEUHDCFEHJNQG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)O.C1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
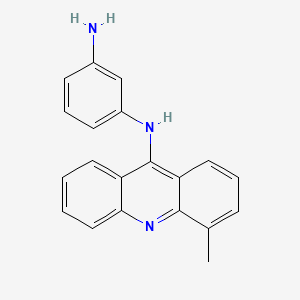
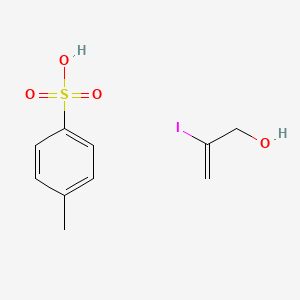
![3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione](/img/structure/B12545371.png)
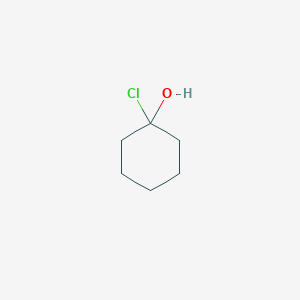
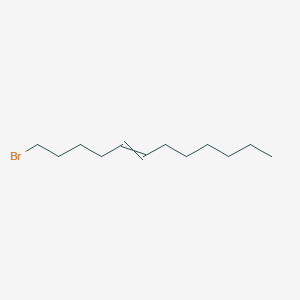
![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)
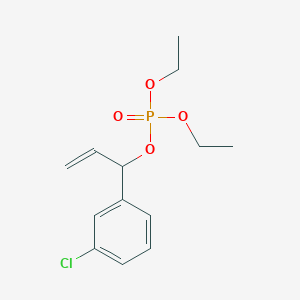
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)

